![molecular formula C12H20N2O2 B13574253 (1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)
(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an isocyanocyclohexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine typically involves the introduction of the Boc protecting group to the amine functionality of the cyclohexane derivative. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Oxidation and Reduction: The isocyanocyclohexane moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Deprotection: The major product is the free amine.
Oxidation: Products may include various oxidized forms of the isocyanocyclohexane.
Reduction: Reduced forms of the isocyanocyclohexane are obtained.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine largely depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2R)-1-{[(tert-Butoxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid
- rac-(1R,2R,3S,4S)-3-{[(tert-butoxy)carbonyl]amino }bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
rac-(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is unique due to its specific isocyanocyclohexane structure, which imparts distinct chemical properties and reactivity patterns. This makes it particularly valuable in synthetic organic chemistry and various research applications .
Eigenschaften
Molekularformel |
C12H20N2O2 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2R)-2-isocyanocyclohexyl]carbamate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10H,5-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
InChI-Schlüssel |
VVPQMWHFRQYSDD-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1[N+]#[C-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCC1[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



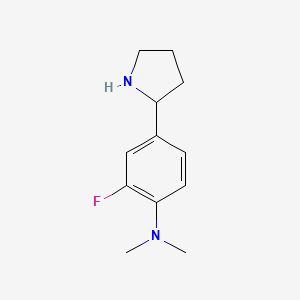
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
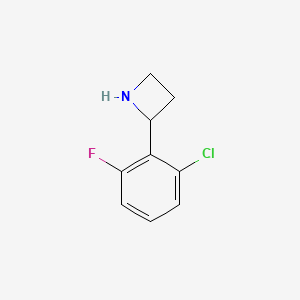
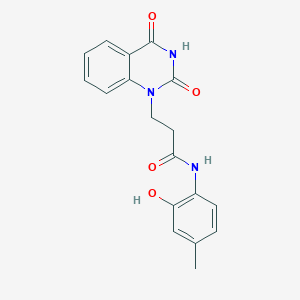
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
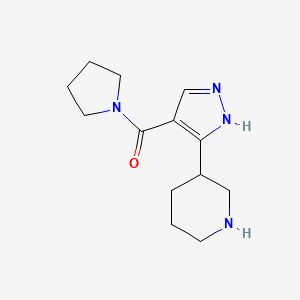


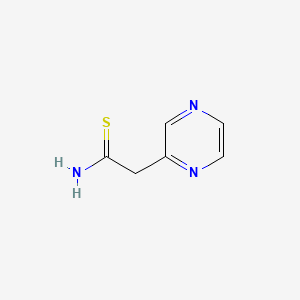
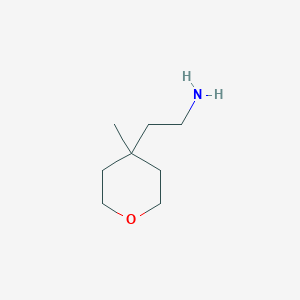
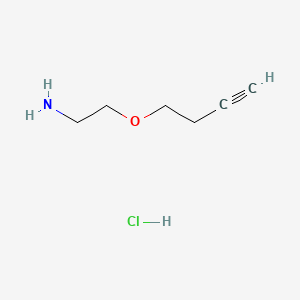
![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)
